molecular formula C11H9N3O4S B5688925 4-methoxy-3-nitro-N-1,3-thiazol-2-ylbenzamide

4-methoxy-3-nitro-N-1,3-thiazol-2-ylbenzamide

Cat. No. B5688925
M. Wt: 279.27 g/mol
InChI Key: DMTWAZJHBSUIKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-3-nitro-N-1,3-thiazol-2-ylbenzamide, also known as MNBA, is a chemical compound that has been extensively studied in scientific research. This compound belongs to the category of thiazole derivatives and has shown potential in various areas of research, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-1,3-thiazol-2-ylbenzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes. 4-methoxy-3-nitro-N-1,3-thiazol-2-ylbenzamide has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been found to inhibit the activity of certain protein kinases, which are involved in signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
4-methoxy-3-nitro-N-1,3-thiazol-2-ylbenzamide has been found to have several biochemical and physiological effects. It has been found to induce apoptosis, which is a process of programmed cell death. It has also been found to inhibit the migration and invasion of cancer cells, which are processes involved in the spread of cancer. 4-methoxy-3-nitro-N-1,3-thiazol-2-ylbenzamide has been found to reduce the levels of certain inflammatory markers, such as TNF-α and IL-6, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

4-methoxy-3-nitro-N-1,3-thiazol-2-ylbenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, 4-methoxy-3-nitro-N-1,3-thiazol-2-ylbenzamide has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in some experiments. It also has limited bioavailability, which may affect its efficacy in vivo.

Future Directions

There are several future directions for research on 4-methoxy-3-nitro-N-1,3-thiazol-2-ylbenzamide. One direction is to investigate its potential as an anticancer agent in vivo. Another direction is to investigate its potential as an anti-inflammatory agent in animal models. Further research is also needed to understand the mechanism of action of 4-methoxy-3-nitro-N-1,3-thiazol-2-ylbenzamide and to identify its molecular targets. Additionally, research is needed to improve the solubility and bioavailability of 4-methoxy-3-nitro-N-1,3-thiazol-2-ylbenzamide, which may increase its efficacy in vivo.

Synthesis Methods

4-methoxy-3-nitro-N-1,3-thiazol-2-ylbenzamide can be synthesized using various methods, including the condensation reaction between 2-amino-4-methoxyphenol and 3-nitrothiophene-2-carboxylic acid. This reaction is carried out in the presence of a suitable catalyst and solvent under controlled conditions. The yield and purity of the synthesized compound depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

4-methoxy-3-nitro-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential applications in scientific research. It has shown promising results in the areas of medicinal chemistry, biochemistry, and pharmacology. 4-methoxy-3-nitro-N-1,3-thiazol-2-ylbenzamide has been investigated for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.

properties

IUPAC Name

4-methoxy-3-nitro-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4S/c1-18-9-3-2-7(6-8(9)14(16)17)10(15)13-11-12-4-5-19-11/h2-6H,1H3,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTWAZJHBSUIKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC=CS2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-nitro-N-(1,3-thiazol-2-yl)benzamide

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